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Cat. No.: B1683169 Get Quote

Tingenone: A Preclinical Safety and Toxicity
Profile Comparison
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety and toxicity profile of

Tingenone, a naturally occurring pentacyclic triterpenoid, against related compounds, Celastrol

and Pristimerin. Due to the limited publicly available preclinical safety data for Tingenone, this

guide leverages data from structurally and functionally similar molecules to provide a contextual

safety assessment. All quantitative data is presented in structured tables, and detailed

experimental methodologies for key safety assays are provided.

Comparative Preclinical Safety and Toxicity Data
The following tables summarize the available preclinical safety and toxicity data for Tingenone
and its comparators, Celastrol and Pristimerin. It is important to note that direct, comprehensive

preclinical safety studies on Tingenone are not widely published. The data for Celastrol and

Pristimerin are included to offer a comparative perspective based on their structural similarities

and shared botanical origins.

Table 1: Acute and Sub-Chronic Toxicity Data
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Compound Test Species
Route of
Administrat
ion

Results Reference

Tingenone
Acute Toxicity

(LD50)

Data not

available

Data not

available

Data not

available

Sub-chronic

Toxicity (90-

day)

Data not

available

Data not

available

Data not

available

Celastrol
Acute Toxicity

(LD50)
Rodents Oral

Conflicting

reports: 20.5

mg/kg; other

studies show

40% mortality

at 4 mg/kg

and adverse

events at 3

mg/kg.[1]

[1]

Sub-chronic

Toxicity
Rats Oral

Effective and

non-toxic

dosages for

arthritis

treatment are

between 2.5

and 5

mg/kg/day;

higher

concentration

s show

toxicity.[2]

[2]

Pristimerin
Acute Toxicity

(LD50)

Data not

available

Data not

available

Data not

available

Sub-chronic

Toxicity

Data not

available

Data not

available

Data not

available
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Table 2: Genotoxicity Data

Compound Ames Test
In Vitro
Micronucleus
Assay

In Vivo
Genotoxicity

Reference

Tingenone
Data not

available

Data not

available

Data not

available

Celastrol
Data not

available

Data not

available

Data not

available

Pristimerin
Data not

available

Data not

available

Data not

available

Table 3: Safety Pharmacology Data

Compound
Cardiovascula
r System

Central
Nervous
System (CNS)

Respiratory
System

Reference

Tingenone
Data not

available

Data not

available

Data not

available

Celastrol

Potential for

cardiotoxicity has

been noted as a

concern for some

natural products.

[3]

Data not

available

Data not

available

Pristimerin
Data not

available

Data not

available

Data not

available

Experimental Protocols
Detailed methodologies for key preclinical safety and toxicity studies are outlined below, based

on internationally recognized guidelines.
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Acute Oral Toxicity - OECD 423 (Acute Toxic Class
Method)
This method is used to estimate the acute oral toxicity of a substance.

Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females

are preferred.

Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are

provided ad libitum.

Dose Levels: A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg

body weight.

Procedure:

A group of three animals is used for each step.

The substance is administered orally by gavage.

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for

at least 14 days.

The number of animals that die within a defined period is noted. Based on the mortality,

the next dose level is chosen.

Endpoint: The test allows for the classification of the substance into one of the GHS (Globally

Harmonized System of Classification and Labelling of Chemicals) categories for acute

toxicity.

Sub-chronic Oral Toxicity - OECD 408 (90-Day Study)
This study provides information on the potential health hazards arising from repeated exposure

to a substance over a prolonged period.

Animals: Typically, rats are used. At least 10 males and 10 females per group are required.
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Dose Levels: At least three dose levels and a concurrent control group are used. The highest

dose should induce toxic effects but not death or severe suffering.

Administration: The test substance is administered orally (gavage, in feed, or drinking water)

daily for 90 days.

Observations:

Clinical Observations: Daily detailed clinical observations are performed.

Body Weight and Food/Water Consumption: Recorded weekly.

Hematology and Clinical Biochemistry: Blood samples are collected at termination (and

optionally at an interim period) for analysis of hematological and biochemical parameters.

Ophthalmology: Examinations are conducted prior to dosing and at termination.

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and

tissues are preserved for histopathological examination.

Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-

Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test is used to detect gene mutations induced by chemical substances.

Test System: Several strains of Salmonella typhimurium and Escherichia coli carrying

mutations in genes involved in histidine or tryptophan synthesis, respectively, are used.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix from rat liver) to mimic mammalian metabolism.

Procedure:

Bacteria are exposed to the test substance at various concentrations.
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The mixture is plated on a minimal agar medium lacking the specific amino acid required

by the bacterial strain.

Plates are incubated for 48-72 hours.

Endpoint: A positive result is indicated by a concentration-related increase in the number of

revertant colonies (colonies that have regained the ability to synthesize the required amino

acid) compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487
This genotoxicity test detects damage to chromosomes or the mitotic apparatus.

Test System: Cultured mammalian cells, such as human lymphocytes or established cell

lines (e.g., CHO, V79, L5178Y, or TK6), are used.

Procedure:

Cells are exposed to the test substance at a minimum of three analyzable concentrations,

with and without metabolic activation (S9 mix).

Treatment duration is typically 3-6 hours in the presence of S9 and for a longer period

(e.g., 24 hours) in its absence.

A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have

completed one cell division.

Cells are harvested, fixed, and stained.

Endpoint: The number of micronuclei (small, membrane-bound DNA fragments in the

cytoplasm of interphase cells) is scored. A significant, dose-related increase in the frequency

of micronucleated cells indicates a positive result.

Safety Pharmacology Core Battery - ICH S7A
This battery of tests investigates the potential undesirable pharmacodynamic effects of a

substance on vital functions.
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Central Nervous System (CNS):

Method: Irwin test or a functional observational battery in rodents.

Parameters Assessed: Effects on behavior, coordination, sensory and motor function, and

autonomic nervous system.

Cardiovascular System:

Method: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human

primates) are preferred. In vitro assays (e.g., hERG channel assay) are also conducted.

Parameters Assessed: Heart rate, blood pressure, electrocardiogram (ECG) parameters

(including QT interval).

Respiratory System:

Method: Whole-body plethysmography in conscious rodents.

Parameters Assessed: Respiratory rate, tidal volume, and minute volume.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by Tingenone
and a general workflow for preclinical toxicity testing.
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Caption: Signaling pathways potentially modulated by Tingenone.
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Caption: General workflow for preclinical toxicity testing.
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The available preclinical data on Tingenone is currently insufficient to make a definitive

assessment of its safety and toxicity profile. While its pharmacological activities are being

explored, dedicated preclinical safety studies following international guidelines are necessary

to establish a comprehensive safety profile. The data on related compounds, Celastrol and

Pristimerin, suggest that this class of molecules may have a narrow therapeutic window, and

potential for toxicity at higher doses, underscoring the importance of thorough preclinical

evaluation. Further research is required to determine the LD50, identify potential target organs

of toxicity, and assess the genotoxic and safety pharmacology profiles of Tingenone to support

its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683169?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

